molecular formula C11H20N2O5 B8203113 Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate

Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate

Cat. No.: B8203113
M. Wt: 260.29 g/mol
InChI Key: HZPKHRNOQISLFO-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate is a compound that belongs to the class of N-Boc protected amino acids. The N-Boc group, which stands for tert-butyloxycarbonyl, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly useful in peptide synthesis and other applications where temporary protection of the amine group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate typically involves the protection of the amine group of sarcosine with the N-Boc group, followed by esterification with glycine methyl ester. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) as the Boc-protecting reagent and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce the environmental impact, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Hydrolysis: Sodium hydroxide (NaOH), water

Major Products Formed

    Deprotection: Sarcosylglycine

    Hydrolysis: N-Boc sarcosylglycine

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate primarily involves the protection and deprotection of the amine group. The N-Boc group protects the amine from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Boc glycine methyl ester
  • N-Boc alanine methyl ester
  • N-Boc valine methyl ester

Uniqueness

Methyl 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}acetamido)acetate is unique due to its specific structure, which includes both the N-Boc protected sarcosine and the glycine methyl ester moiety. This dual functionality makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .

Properties

IUPAC Name

methyl 2-[[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-11(2,3)18-10(16)13(4)7-8(14)12-6-9(15)17-5/h6-7H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPKHRNOQISLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)NCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of Boc-sarcosine (9.0 g, 048 mol) in 70 ml of CH2Cl2 at −20° C. was added isobutyl chlorofomate (7.1 g, 0.052 mol) and N-Methylmorpholine (4.8 g, 0.047 mol). After 2 min glycine methyl ester, hydrochloride (7.19g, 0.057 mol) and N-methylmorpholine (5.76g, 0.057 mol) in CH2Cl2 (60 ml) was added. The reaction was stirred at −10° C. for 1 h and allowed to warm to room temperature. After 4h at room temperature, the reaction was filtered and washed with salt. NaHCO3 (100 ml), 1N NaHCO3 100 ml, twice with 1N KHSO4 (100 ml), water (100 ml) and brine (70 ml). The organic phase was dried with Na2SO4 and evaporated. The yield of Boc sarcosyl-glycine methyl ester was 89%.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
7.19 g
Type
reactant
Reaction Step Three
Quantity
5.76 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three

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